molecular formula C26H38O B14271582 2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol CAS No. 139579-07-0

2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol

Cat. No.: B14271582
CAS No.: 139579-07-0
M. Wt: 366.6 g/mol
InChI Key: WLCTUUISAMOWDD-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol is an organic compound known for its antioxidant properties. This compound is a derivative of phenol, characterized by the presence of bulky tert-butyl groups and a pentamethylphenyl substituent. These structural features contribute to its stability and effectiveness as an antioxidant, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol typically involves the alkylation of 2,6-di-tert-butylphenol with a pentamethylbenzyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymers and resins to prevent oxidative degradation.

    Biology: Investigated for its potential antioxidant effects in biological systems, protecting cells from oxidative stress.

    Medicine: Explored for its potential therapeutic effects in preventing diseases related to oxidative damage, such as neurodegenerative disorders.

    Industry: Utilized in the formulation of lubricants, fuels, and other materials to enhance their stability and shelf life.

Mechanism of Action

The antioxidant activity of 2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative chain reactions. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic core from further oxidation and enhancing the compound’s stability.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol:

    2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacking the pentamethylphenyl substituent.

    2,4-Di-tert-butylphenol: Similar antioxidant properties but different substitution pattern on the aromatic ring.

Uniqueness

2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol is unique due to the presence of the pentamethylphenyl group, which enhances its lipophilicity and potentially its effectiveness in non-polar environments. This structural feature may also influence its interaction with biological membranes and its overall antioxidant capacity.

Properties

CAS No.

139579-07-0

Molecular Formula

C26H38O

Molecular Weight

366.6 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(2,3,4,5,6-pentamethylphenyl)methyl]phenol

InChI

InChI=1S/C26H38O/c1-15-16(2)18(4)21(19(5)17(15)3)12-20-13-22(25(6,7)8)24(27)23(14-20)26(9,10)11/h13-14,27H,12H2,1-11H3

InChI Key

WLCTUUISAMOWDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)C

Origin of Product

United States

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